10-Deoxo-9,10-dehydro Ketotifen

Description

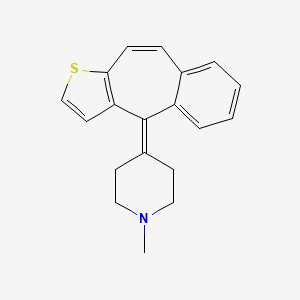

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-7,10,13H,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIKDQASFPAXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C=CC4=CC=CC=C42)SC=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737807 | |

| Record name | 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-38-5 | |

| Record name | 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 10-Deoxo-9,10-dehydro Ketotifen

Introduction

10-Deoxo-9,10-dehydro Ketotifen is a significant derivative of Ketotifen, a well-established second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1][2] The structural modification in this compound, specifically the removal of the keto group at the 10-position and the introduction of a double bond, is of considerable interest to researchers in medicinal chemistry and drug development. This modification can significantly alter the molecule's three-dimensional structure, potentially impacting its pharmacological profile, including receptor binding affinity, selectivity, and metabolic stability.

This technical guide provides a comprehensive overview of a logical and efficient synthetic pathway to this compound, commencing from the readily available starting material, Ketotifen. The synthesis is presented as a two-step process involving a reduction followed by a dehydration reaction. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound from Ketotifen is logically approached through a two-step sequence:

-

Reduction of the Carbonyl Group: The ketone at the 10-position of the Ketotifen backbone is selectively reduced to a secondary alcohol, yielding the key intermediate, 10-hydroxy Ketotifen.

-

Dehydration of the Alcohol: The newly formed hydroxyl group in 10-hydroxy Ketotifen is eliminated to introduce a double bond between the 9 and 10 positions, affording the target molecule, this compound.

This pathway is chemically robust and relies on well-established and high-yielding organic transformations.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of the Key Intermediate: 10-hydroxy Ketotifen

The initial and critical step in this synthesis is the reduction of the cyclic ketone in Ketotifen to the corresponding secondary alcohol, 10-hydroxy Ketotifen.[3][4]

Choice of Reducing Agent: A Justification

For the selective reduction of a ketone in the presence of other functional groups (an alkene and a tertiary amine in the case of Ketotifen), several reagents could be considered. Catalytic hydrogenation (e.g., H₂ over a palladium catalyst) is a possibility; however, this method carries the risk of reducing the exocyclic double bond. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent but is often non-selective and requires strictly anhydrous conditions.

Therefore, sodium borohydride (NaBH₄) is the recommended reagent for this transformation. Its selection is based on the following key advantages:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards alkenes, esters, and amides under standard conditions. This selectivity is crucial for preserving the integrity of the rest of the Ketotifen molecule.

-

Operational Simplicity: Reactions with NaBH₄ can be conveniently carried out in protic solvents, most commonly methanol or ethanol, at or below room temperature. This avoids the need for specialized equipment and stringent anhydrous techniques.

-

Safety Profile: Compared to more reactive hydrides like LiAlH₄, NaBH₄ is significantly safer to handle.

Caption: Reduction of Ketotifen to 10-hydroxy Ketotifen.

Experimental Protocol: Reduction of Ketotifen

-

Reaction Setup: To a solution of Ketotifen (1.0 equivalent) in methanol, cooled to 0°C in an ice bath, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes. The molar excess of NaBH₄ ensures the complete conversion of the starting material.

-

Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up and Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of acetone to consume any excess NaBH₄. Subsequently, add water and concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The organic layers are combined.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 10-hydroxy Ketotifen. Further purification can be achieved by column chromatography on silica gel if necessary.

| Parameter | Value/Condition |

| Starting Material | Ketotifen |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | >90% (based on similar reductions) |

Part 2: Synthesis of this compound

The final step in the synthesis is the dehydration of the intermediate, 10-hydroxy Ketotifen, to form the target alkene, this compound. This is a classic acid-catalyzed elimination reaction.

Rationale for Acid-Catalyzed Dehydration

The dehydration of secondary alcohols to form alkenes is a fundamental transformation in organic synthesis and is most commonly achieved under acidic conditions. The mechanism involves the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). Subsequent loss of water generates a carbocation intermediate, which then eliminates a proton from an adjacent carbon to form the double bond.

Commonly used acid catalysts for this purpose include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as sulfonic acids such as p-toluenesulfonic acid (TsOH). For a substrate like 10-hydroxy Ketotifen, which contains an acid-sensitive tertiary amine, a milder acid catalyst like TsOH is often preferred to minimize potential side reactions, such as rearrangement or polymerization.

Caption: Dehydration to yield the final product.

Experimental Protocol: Dehydration of 10-hydroxy Ketotifen

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10-hydroxy Ketotifen (1.0 equivalent) in toluene. Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 equivalents). The Dean-Stark trap is essential for removing the water generated during the reaction, which drives the equilibrium towards the product.

-

Reaction Progression: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete when no more water is collected.

-

Work-up: After cooling the reaction mixture to room temperature, wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Parameter | Value/Condition |

| Starting Material | 10-hydroxy Ketotifen |

| Catalyst | p-Toluenesulfonic acid (TsOH) |

| Solvent | Toluene |

| Apparatus | Dean-Stark Trap |

| Temperature | Reflux |

| Expected Yield | 80-90% (typical for such dehydrations) |

Characterization and Validation

The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of the ketone signal and the appearance of a new signal for the alcohol proton in the ¹H NMR spectrum would confirm the formation of 10-hydroxy Ketotifen. For the final product, the appearance of a new vinylic proton signal would be indicative of the newly formed double bond.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To monitor the functional group transformations. The disappearance of the C=O stretch of the ketone and the appearance of a broad O-H stretch for the alcohol would be key indicators in the first step. In the second step, the disappearance of the O-H stretch would confirm the dehydration.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of this compound from Ketotifen can be efficiently achieved through a two-step sequence of reduction and dehydration. The use of sodium borohydride for the selective reduction of the ketone and an acid-catalyzed dehydration provides a reliable and high-yielding route to this important derivative. The protocols outlined in this guide are based on well-established chemical principles and offer a solid foundation for researchers to produce this compound for further investigation into its pharmacological properties.

References

-

Wikipedia. 10-Hydroxyketotifen. [Link]

- Google Patents.

- Google Patents. US7226934B1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Acta Poloniae Pharmaceutica. IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. [Link]

-

Sci-Hub. The products derived from the acid-catalyzed dehydration of 4-hydroxy-2,3,4-triphenyl-2-cyclopentenone. [Link]

-

PubChem. 9-Oxo Ketotifen. [Link]

-

MDPI. Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. [Link]

-

ResearchGate. Acid‐catalyzed cyclo‐dehydration pathway from sorbitol to isosorbide.... [Link]

-

NIST WebBook. Isolongifolene, 9,10-dehydro-. [Link]

-

Wikipedia. Ketotifen. [Link]

-

PubChem. Ketotifen. [Link]

Sources

An In-depth Technical Guide to 10-Deoxo-9,10-dehydro Ketotifen (Ketotifen EP Impurity A)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

10-Deoxo-9,10-dehydro Ketotifen, recognized by pharmacopeias as Ketotifen EP Impurity A and Ketotifen USP Related Compound A, is a critical compound in the quality control and regulatory submission landscape of Ketotifen-based drug products.[1][2] Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer widely used in the treatment of allergic conditions such as conjunctivitis and asthma.[2][3] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its likely synthetic origins, analytical characterization, and considerations for its management in a drug development context.

Physicochemical Properties

This compound is a tricyclic compound structurally related to Ketotifen, from which it differs by the absence of the keto group at the 10-position and the presence of a double bond between the 9 and 10 positions. This structural modification significantly alters its polarity and potentially its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| Chemical Name | 4-(4H-Benzo[4][5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine | [1][2] |

| Synonyms | This compound, Ketotifen EP Impurity A, Ketotifen USP Related Compound A | [1][2] |

| CAS Number | 4673-38-5 | [1] |

| Molecular Formula | C₁₉H₁₉NS | [1] |

| Molecular Weight | 293.43 g/mol | [1] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 122-124 °C | Not explicitly sourced, but commonly available data from chemical suppliers. |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | Not explicitly sourced, but commonly available data from chemical suppliers. |

| Storage | 2-8 °C, protected from light. |

Synthesis and Formation

This reaction is typically carried out by heating the alcohol precursor in the presence of a strong acid, such as hydrochloric acid in an alcoholic solvent. The formation of this compound as an impurity in the synthesis of Ketotifen is likely due to over-processing or the presence of acidic conditions during workup or storage, leading to the dehydration of a hydroxylated intermediate or the degradation of Ketotifen itself under certain stress conditions.

Analytical Characterization

The definitive identification and quantification of this compound require a combination of spectroscopic and chromatographic techniques. Certified reference standards are commercially available from various suppliers and are essential for these analyses.[4][7][8] These standards are typically accompanied by a comprehensive Certificate of Analysis detailing the data outlined below.[4]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tricyclic system, the olefinic protons, the protons of the piperidine ring, and the N-methyl group. The absence of a signal corresponding to a hydroxyl proton and the presence of a new olefinic proton signal would differentiate it from its potential precursor.

-

¹³C NMR: The carbon NMR spectrum will show a corresponding number of signals for the unique carbon atoms in the molecule. The absence of a carbonyl carbon signal (typically in the range of 180-200 ppm for a ketone) and the presence of two additional sp² hybridized carbon signals in the olefinic region (around 120-140 ppm) are key distinguishing features from Ketotifen.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer would provide an accurate mass measurement, confirming the molecular formula C₁₉H₁₉NS.

-

The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses. A primary fragmentation would likely involve the piperidine ring, with potential cleavage of the C-C bonds adjacent to the nitrogen atom.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will lack the characteristic strong absorption band for a carbonyl group (C=O stretch) that is present in Ketotifen (typically around 1650-1700 cm⁻¹). Key absorptions will include C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic and olefinic bonds, and C-N stretching.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantification of Ketotifen and its impurities. While a specific validated method for this compound is not published in detail, a suitable method can be developed based on existing methods for Ketotifen.[9][10][11]

Illustrative HPLC Method Parameters:

| Parameter | Typical Value | Rationale |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) | The organic modifier and buffer pH can be adjusted to optimize the separation from Ketotifen and other impurities. |

| Detection | UV at approximately 298-300 nm | This wavelength provides good sensitivity for the chromophore present in the molecule.[9][10] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[9] |

| Column Temperature | 25-40 °C | To ensure reproducible retention times.[10] |

Experimental Protocol: HPLC Analysis of Ketotifen for Impurity A

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of methanol and water) to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the Ketotifen drug substance or a crushed tablet sample in the diluent to a known concentration.

-

Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Data Analysis: Identify the peaks based on their retention times compared to the reference standard. Quantify the amount of this compound in the sample using the peak area and a calibration curve generated from the working standards.

Caption: High-level workflow for the HPLC analysis of Ketotifen EP Impurity A.

Biological Activity and Toxicological Considerations

There is a lack of publicly available data on the specific pharmacological or toxicological properties of this compound. Ketotifen's primary mechanism of action involves H1-receptor antagonism and mast cell stabilization.[3][12] Any structural modification, such as the removal of the ketone and the introduction of a double bond, has the potential to alter this activity.

For drug development professionals, the absence of data necessitates a conservative approach. According to ICH guidelines, impurities above a certain threshold require toxicological evaluation to ensure they do not pose a safety risk. The potential for this impurity to have its own pharmacological activity, or to be a genotoxic or otherwise toxic compound, must be considered. Therefore, any drug development program for a Ketotifen product must include a strategy for controlling this impurity to within acceptable limits and, if necessary, conducting appropriate safety studies.

Conclusion

This compound is a well-defined impurity of Ketotifen that must be monitored and controlled during drug substance and product manufacturing. Its physicochemical properties are distinct from the parent API, allowing for its separation and quantification by standard analytical techniques, particularly HPLC. While detailed spectroscopic and toxicological data are not widely published, the availability of certified reference standards facilitates the development and validation of in-house analytical methods. For professionals in drug development, a thorough understanding of this impurity is crucial for ensuring product quality, safety, and regulatory compliance.

References

-

J.P. Selecta Inc. (2022, October 25). Ketotifen Tablets - Product Monograph. [Link]

-

SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Manasa Life Sciences. (n.d.). Ketotifen Fumarate EP Impurity A. [Link]

-

PubChem. (n.d.). Ketotifen. National Center for Biotechnology Information. [Link]

-

SynZeal. (n.d.). Ketotifen Fumarate EP Impurity A | 4673-38-5. [Link]

-

Tokumura, T., et al. (2018). A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine. Scholars Academic Journal of Pharmacy, 7(11), 460-463. [Link]

-

ResearchGate. (n.d.). Product ion spectra and the pattern of fragmentation for (A) ketotifen and (B) ketotifen-d3. [Link]

-

Elsayed, M. M. A. (2006). Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug development and industrial pharmacy, 32(4), 457–461. [Link]

-

Semreen, M. H. (2005). Optimization and validation of HPLC method for the analysis of ketotifen fumarate in a pharmaceutical formulation. Bull. Pharm. Sci., Assiut University, 28(2), 291-296. [Link]

-

Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form. (2023). Asian Journal of Pharmaceutical Research and Review. [Link]

-

Pharmaffiliates. (n.d.). Ketotifen-impurities. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ketotifen Safety Data Sheet. [Link]

-

Allmpus. (n.d.). Ketotifen EP Impurity A. [Link]

-

Oregon Association of Naturopathic Physicians. (2024, September 30). All About Ketotifen. [Link]

-

Wikipedia. (n.d.). Ketotifen. [Link]

-

Grant, S. M., & Goa, K. L. (1992). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 43(5), 772–803. [Link]

-

Pharmaffiliates. (n.d.). Ketotifen Fumarate-impurities. [Link]

-

SynZeal. (n.d.). Ketotifen Fumarate Impurities. [Link]

Sources

- 1. Ketotifen Fumarate EP Impurity A | 4673-38-5 | SynZeal [synzeal.com]

- 2. oanp.org [oanp.org]

- 3. Ketotifen - Wikipedia [en.wikipedia.org]

- 4. Ketotifen Fumarate EP Impurity A | Manasa Life Sciences [manasalifesciences.com]

- 5. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ketotifen EP Impurity A (Ketotifen USP Related Compound A … [cymitquimica.com]

- 7. Ketotifen EP Impurity A - SRIRAMCHEM [sriramchem.com]

- 8. allmpus.com [allmpus.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. saspublishers.com [saspublishers.com]

- 11. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

An In-Depth Technical Guide to 10-Deoxo-9,10-dehydro Ketotifen (Ketotifen Impurity A)

CAS Number: 4673-38-5

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available data and expert scientific interpretation. Specific experimental protocols and data, particularly concerning synthesis, comprehensive characterization, and pharmacology, may not be publicly available and would require dedicated laboratory investigation.

Introduction: Situating 10-Deoxo-9,10-dehydro Ketotifen in the Pharmaceutical Landscape

This compound, formally known as 4-(4H-Benzo[1][2]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine, is recognized primarily as a process-related impurity and potential degradation product of Ketotifen.[3][4][5] Ketotifen is a well-established second-generation H1-antihistamine and mast cell stabilizer, widely used in the treatment of allergic conditions such as conjunctivitis and asthma.[6] For drug development professionals, the identification, characterization, and control of impurities like this compound are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of this specific impurity, consolidating available information and offering expert insights into its synthesis, analysis, and potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an impurity is foundational for developing appropriate analytical methods and for understanding its potential behavior in a drug formulation.

| Property | Value/Information | Source(s) |

| CAS Number | 4673-38-5 | [4][5] |

| Molecular Formula | C₁₉H₁₉NS | [4] |

| Molecular Weight | 293.43 g/mol | [4] |

| IUPAC Name | 4-(4H-Benzo[1][2]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | [4] |

| Synonyms | Ketotifen EP Impurity A, Ketotifen USP Related Compound A | [5] |

| Appearance | Likely a solid, specific details not widely published. | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF, similar to the parent compound, Ketotifen. Sparingly soluble in aqueous buffers.[7] | Inferred from Ketotifen data |

| pKa | The basicity is attributed to the tertiary amine in the piperidine ring. The pKa is expected to be similar to that of Ketotifen. | Inferred |

| Stability | As a dehydro derivative, it may be susceptible to oxidation. The stability of Ketotifen is known to be pH-dependent, with increased degradation at alkaline pH.[8][9] Similar sensitivities are anticipated for this impurity. | Inferred from Ketotifen stability studies |

Synthesis and Formation Pathways

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the literature, its structure suggests a logical synthetic route originating from a key intermediate in the synthesis of Ketotifen itself. The most probable pathway involves the dehydration of a hydroxylated precursor.

Proposed Synthetic Pathway

The synthesis likely proceeds through a Grignard reaction between a suitable benzo[b]thiophene derivative and 1-methyl-4-piperidone to form a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration would then yield the target molecule.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Conceptual Framework

Based on analogous chemical transformations, a plausible, though unverified, experimental protocol is outlined below. This is a conceptual workflow and would require significant laboratory optimization and validation.

Step 1: Synthesis of 4-Hydroxy-4-(1-methylpiperidin-4-yl)-4H-benzo[1][2]cyclohepta[1,2-b]thiophene

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of a suitable Grignard reagent derived from a halogenated benzo[b]thiophene is prepared in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Addition: A solution of 1-methyl-4-piperidone in the same anhydrous solvent is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the tertiary alcohol intermediate.

Step 2: Dehydration to this compound

-

Reaction Setup: The purified hydroxylated intermediate is dissolved in a suitable solvent, such as isopropanol.

-

Acid Catalysis: A strong acid, for instance, a solution of hydrogen chloride in isopropanol, is added to the mixture.

-

Heating: The reaction mixture is heated to reflux for a period determined by reaction monitoring (e.g., via TLC or HPLC).

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with a base (e.g., sodium hydroxide). The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic extracts are washed, dried, and concentrated. The final product can be purified by column chromatography to yield this compound.

Analytical Characterization

A robust analytical strategy is essential for the detection, identification, and quantification of impurities. The primary techniques for the analysis of this compound are HPLC and UPLC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient (API), Ketotifen, and other related substances.

Typical HPLC Parameters (starting point for method development):

| Parameter | Recommended Conditions | Rationale |

| Column | C18 or C8 reversed-phase, e.g., 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol). | The acidic pH ensures the ionization of the tertiary amine, leading to better peak shape. The organic modifier controls the retention time. |

| Elution | Isocratic or gradient | Gradient elution is often preferred for separating multiple impurities with different polarities. |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 297 nm for Ketotifen). A photodiode array (PDA) detector is recommended to assess peak purity.[7] | Ketotifen and its chromophoric impurities exhibit strong UV absorbance. |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For definitive identification and structural elucidation, UPLC-MS/MS is the method of choice. It provides high-resolution separation and mass information, enabling the confirmation of the impurity's identity and the characterization of its fragmentation pattern.

Anticipated Mass Spectrometric Behavior:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be highly effective due to the presence of the basic nitrogen atom, which is readily protonated.

-

Parent Ion: The protonated molecule [M+H]⁺ would be observed at m/z 294.13.

-

Fragmentation: Collision-induced dissociation (CID) would likely lead to fragmentation of the piperidine ring and the tricyclic core, providing a characteristic fragmentation pattern for structural confirmation.

Caption: A typical analytical workflow for the characterization of impurities.

Spectroscopic Data

While publicly accessible, detailed spectroscopic data for this compound is scarce, reference standards are commercially available, and with them, a comprehensive certificate of analysis that would include this information. Based on its chemical structure, the following spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzo[b]thiophene system, olefinic protons, and the aliphatic protons of the piperidine ring, including the N-methyl group.

-

¹³C NMR: Resonances for the aromatic, olefinic, and aliphatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), and C-N and C-S bond vibrations.

Pharmacological and Toxicological Considerations

A critical aspect of impurity profiling in drug development is the assessment of the impurity's potential pharmacological and toxicological effects. Currently, there is no specific publicly available data on the pharmacological activity or toxicity of this compound.

Inference from the Parent Compound:

Ketotifen's primary mechanism of action involves H1-receptor antagonism and mast cell stabilization.[6] It is plausible that this compound, retaining the core pharmacophore (the tricyclic system and the N-methylpiperidine moiety), may exhibit some affinity for the H1 receptor. However, the removal of the ketone group and the introduction of a double bond could significantly alter its binding affinity and intrinsic activity.

Proposed In Vitro Assessment:

To address the lack of data, a tiered approach to in vitro evaluation is recommended:

-

Receptor Binding Assays: Determine the binding affinity of this compound for the histamine H1 receptor and compare it to that of Ketotifen.

-

Functional Assays: Assess the functional activity at the H1 receptor (e.g., agonist, antagonist, inverse agonist activity).

-

Mast Cell Stabilization Assays: Investigate the ability of the impurity to inhibit the release of histamine and other inflammatory mediators from mast cells.[10][11]

-

Cytotoxicity Assays: Evaluate the potential for cellular toxicity in relevant cell lines to establish a preliminary safety profile.

Conclusion and Future Perspectives

This compound (CAS 4673-38-5) is a key impurity of the anti-allergic drug Ketotifen. While its fundamental chemical properties are known, a comprehensive public dataset, particularly regarding its specific synthesis, detailed spectroscopic characterization, and pharmacological/toxicological profile, is lacking. This guide has synthesized the available information and provided a scientifically grounded framework for its synthesis and analysis. For researchers and drug development professionals, the key takeaway is the necessity of robust analytical methods to control this impurity in Ketotifen drug substances and products. Future work should focus on obtaining a certified reference standard to perform the necessary spectroscopic and pharmacological studies to fully elucidate its properties and ensure patient safety.

References

-

Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]

-

Molbase. Synthesis of 9-methyl-4-(1-methyl-4-piperidylidene)-4H-benzo[1][2]cyclohepta[1,2-b]thiophene-10(9H)-one. [Link]

-

The Pharma Innovation Journal. In vitro study on interaction of ketotifen fumerate with amoxicillin trihydrate at different pH and are confirmed by IR spectros. [Link]

-

Pharmaffiliates. Ketotifen-impurities. [Link]

-

PubChem. Ketotifen. [Link]

-

Acta Pharmaceutica. IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. [Link]

-

PubMed. The Inhibitory Effect of Ketotifen on in Vitro Histamine Release in Allergic Patients. [Link]

-

SynZeal. Ketotifen Fumarate EP Impurity A. [Link]

-

Royal Society of Chemistry. Synthesis of 4H-cyclohepta[b]thiophen-4-ones, 4H-cyclohepta[b]furan-4-one, and 9H-cyclohepta[b]pyridin-9-one. [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

-

Pharmaffiliates. 4-(1-Methylpiperidin-4-yl)-9,10-dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-ol. [Link]

-

ResearchGate. In Vitro Inhibition of Human Conjunctival Mast-Cell Degranulation by Ketotifen. [Link]

-

ResearchGate. Facile Synthesis of 9,10-Dihydro-4H-Benzo[1][2] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. [Link]

-

ResearchGate. 1 H (A) and 13 C (B) NMR spectra of.... [Link]

-

PubMed. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. [Link]

-

Journal of Pharmacology and Experimental Therapeutics. Mast cell stabilizer ketotifen [4-(1-methyl-4-piperidylidene)-4h-benzo[1][2]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat. [Link]

-

Pharmaffiliates. 4-(1-Methylpiperidin-4-ylidene)-9,10-dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-10-ol. [Link]

-

NIST WebBook. 10H-Benzo[1][2]cyclohepta[1,2-b]thiophen-10-one, 4,9-dihydro-4-(1-methyl-4-piperidinylidene)-. [Link]

-

NIST WebBook. Isolongifolene, 9,10-dehydro-. [Link]

-

ResearchGate. Solubility of Hydrogen in 10 Organic Solvents at 298.15, 323.15, and 373.15 K. [Link]

-

NIST WebBook. 9,10-dehydroisolongifolene. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Ketotifen Fumarate EP Impurity A | 4673-38-5 | SynZeal [synzeal.com]

- 6. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The inhibitory effect of ketotifen on in vitro histamine release in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 10-Deoxo-9,10-dehydro Ketotifen: Physicochemical Properties and Analytical Significance

Abstract

This technical guide provides an in-depth analysis of 10-Deoxo-9,10-dehydro Ketotifen, a critical impurity associated with the active pharmaceutical ingredient (API), Ketotifen. Primarily intended for researchers, analytical scientists, and professionals in drug development, this document elucidates the core physicochemical characteristics of this compound, anchored by its precise molecular weight. We will explore its structural attributes, its significance within the regulatory framework of impurity profiling, and the state-of-the-art analytical methodologies essential for its detection and quantification. The guide emphasizes the causal relationship between molecular properties and analytical method development, offering field-proven insights to ensure robust and reliable quality control in pharmaceutical manufacturing.

Introduction: The Critical Role of Impurity Profiling

Ketotifen is a well-established second-generation H1-antihistamine and mast cell stabilizer, widely utilized in the management of allergic conditions such as asthma and allergic rhinitis.[1][2][3] The efficacy and safety of any pharmaceutical product are contingent not only on the API but also on the stringent control of any impurities. Impurities can arise during synthesis, degradation, or storage and may present their own pharmacological or toxicological risks.

Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities present at levels above 0.1%.[4] This process, known as impurity profiling, is a cornerstone of modern pharmaceutical quality control. This compound, also known as Ketotifen EP Impurity A, is a prominent process-related impurity of Ketotifen that must be monitored.[5][6] Understanding its fundamental properties, starting with its molecular weight, is the first step in developing validated analytical methods for its control.

Part 1: Physicochemical Characterization of this compound

The precise characterization of a reference standard is paramount for its use in quantitative analysis. The fundamental properties of this compound are summarized below.

Molecular and Chemical Identity

The molecular formula of this compound is C₁₉H₁₉NS.[5][6][7] This composition directly informs its molecular weight, a critical parameter for all stoichiometric calculations in analytical procedures, particularly mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 293.43 g/mol (or 293.42586 g/mol , high resolution) | [5][6][7][8] |

| Molecular Formula | C₁₉H₁₉NS | [5][6][7] |

| CAS Number | 4673-38-5 | [5][6][7][8] |

| Synonyms | 4-(4H-Benzo[6][9]cyclohepta[1,2-b]thien-4-ylidene)-1-Methylpiperidine; Ketotifen Fumarate EP Impurity A | [5][6][8] |

Physical Properties

The physical state and solubility of the impurity dictate the choice of solvents and conditions for sample preparation and chromatographic analysis.

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 122-124°C | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [7] |

| Stability | Light Sensitive | [7] |

The slight solubility in methanol makes it a suitable solvent for preparing stock solutions for High-Performance Liquid Chromatography (HPLC) analysis, aligning with typical mobile phases used for Ketotifen.[7][10] Its light sensitivity necessitates that all analytical work, from sample preparation to storage, be conducted under protected conditions to prevent degradation and ensure the integrity of the reference standard.[7]

Sources

- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ketotifen - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. rroij.com [rroij.com]

- 5. guidechem.com [guidechem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. China this compound 4673-38-5 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. ajprr.com [ajprr.com]

10-Deoxo-9,10-dehydro Ketotifen mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 10-Deoxo-9,10-dehydro Ketotifen

Introduction

Ketotifen is a well-established therapeutic agent with a multifaceted mechanism of action, primarily recognized for its efficacy in treating allergic conditions such as conjunctivitis and asthma.[1][2] It operates through a dual-action mechanism: as a potent H1-histamine receptor inverse agonist and a mast cell stabilizer.[3][4] This unique combination allows it to not only block the immediate effects of histamine but also to prevent the release of a broader spectrum of inflammatory mediators.[3][5] The subject of this guide, this compound, is a derivative and potential impurity or metabolite of Ketotifen.[6][7] While direct, comprehensive pharmacological studies on this specific molecule are not widely published, its structural relationship to the parent compound provides a logical and scientifically rigorous framework for investigating its mechanism of action.

This guide will first detail the established pharmacology of Ketotifen as a foundational reference. It will then propose a structured, in-depth investigational roadmap for elucidating the precise mechanism of action of this compound, targeting researchers and drug development professionals. We will explore the critical scientific questions and provide the detailed experimental protocols necessary to answer them, thereby building a complete pharmacological profile from first principles.

Part 1: The Foundational Mechanism of Ketotifen

Understanding the parent compound is critical. Ketotifen's therapeutic efficacy stems from at least two primary, synergistic mechanisms.[3]

H1-Histamine Receptor Inverse Agonism

Unlike neutral antagonists which merely block agonist binding, H1-antihistamines like Ketotifen are inverse agonists.[8] Histamine H1 receptors can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Even without histamine, a small fraction of receptors can be in the active state, leading to "constitutive activity".[8][9]

-

Histamine (Agonist): Binds to and stabilizes the active R* state, shifting the equilibrium and triggering downstream signaling (e.g., itching, vasodilation).[8]

-

Ketotifen (Inverse Agonist): Binds preferentially to and stabilizes the inactive R state. This not only blocks histamine from binding but also actively reduces the receptor's basal activity, offering a more potent suppression of allergic symptoms.[8][9][10]

This inverse agonism is a key feature of its antihistaminic effect, preventing histamine from triggering inflammatory cascades.[3][11]

Mast Cell Stabilization

Mast cells are critical players in the allergic response, containing granules filled with histamine, leukotrienes, prostaglandins, and cytokines.[3][4] Upon exposure to an allergen, these cells degranulate, releasing their contents and amplifying the inflammatory response.[3] Ketotifen acts as a mast cell stabilizer, inhibiting this degranulation process.[1][4] This preemptive action prevents the release of a wide array of pro-inflammatory mediators, providing long-term prophylactic control against allergen exposure, a feature that distinguishes it from antihistamines that only block the H1 receptor.[3][5]

Anti-Inflammatory and Ancillary Actions

Beyond these two core mechanisms, Ketotifen exhibits broader anti-inflammatory properties. It has been shown to inhibit the chemotaxis and activation of eosinophils, which are key cells involved in chronic allergic inflammation.[3][12] Furthermore, it may interfere with the effects of leukotrienes and platelet-activating factor (PAF), further contributing to its therapeutic profile in complex conditions like asthma.[1][5][13]

Caption: Dual mechanism of Ketotifen: H1-receptor inverse agonism and mast cell stabilization.

Part 2: An Investigational Roadmap for this compound

Given the structural derivation, we can formulate several key hypotheses about the mechanism of this compound. The following experimental plan is designed to systematically test these hypotheses. A single report suggests it may be a potent 5-HT2A receptor ligand, a significant deviation from the parent compound that warrants primary investigation.[7]

Caption: Proposed experimental workflow for characterizing the mechanism of action.

Key Scientific Question 1: What is the receptor binding profile?

Causality: The first step is to determine the compound's affinity for key targets. Based on its lineage, the H1 receptor is a primary target of interest. Based on preliminary data, the 5-HT2A receptor is also a high-priority target.[7] A broader screening panel is necessary to assess selectivity and identify potential off-target effects.

Methodology: Radioligand Receptor Binding Assays.

Experimental Protocol: Radioligand Binding Assay

-

Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant H1 receptor or 5-HT2A receptor.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-pyrilamine for H1, [³H]-ketanserin for 5-HT2A), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known, non-labeled ligand. Calculate specific binding and plot the percentage of inhibition against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Key Scientific Question 2: Does it retain H1-receptor inverse agonism?

Causality: Binding does not equal function. If the compound binds to the H1 receptor, it is crucial to determine if it acts as an inverse agonist like Ketotifen, a neutral antagonist, or even an agonist. This will define its antihistaminic potential.

Methodology: Inositol Phosphate (IP-One) Accumulation Assay.

Experimental Protocol: HTRF® IP-One Accumulation Assay

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human H1 receptor into 96-well plates and culture overnight.

-

Compound Addition: Remove culture medium and add stimulation buffer containing varying concentrations of this compound. To test for inverse agonism, add the compound in the absence of an agonist. To confirm antagonism, pre-incubate with the compound before adding a known H1 agonist (e.g., histamine).

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and add the HTRF® IP-One detection reagents (an IP1-d2 acceptor and a Eu³⁺-cryptate-labeled anti-IP1 antibody).

-

Reading: After a further incubation (e.g., 60 minutes at room temperature), read the plate on an HTRF®-compatible reader, measuring the ratio of emission at 665 nm and 620 nm.

-

Data Analysis: A decrease in the basal signal in the absence of an agonist indicates inverse agonism. A rightward shift in the histamine dose-response curve indicates competitive antagonism.

Key Scientific Question 3: Does it function as a mast cell stabilizer?

Causality: A core feature of Ketotifen's prophylactic activity is mast cell stabilization.[3] Determining if the derivative retains this property is essential to understanding its potential for long-term allergy management.

Methodology: In Vitro Mast Cell Degranulation Assay.

Experimental Protocol: RBL-2H3 β-Hexosaminidase Release Assay

-

Cell Sensitization: Seed RBL-2H3 cells (a rat basophilic leukemia cell line, a common model for mast cells) in a 24-well plate. Sensitize the cells overnight with anti-DNP IgE.

-

Pre-incubation: Wash the cells with Tyrode's buffer. Pre-incubate the cells with varying concentrations of this compound or a positive control (e.g., Ketotifen, Cromolyn sodium) for 30 minutes at 37°C.[14]

-

Degranulation Trigger: Induce degranulation by adding an antigen (DNP-HSA).

-

Sample Collection: After 30-60 minutes of incubation at 37°C, centrifuge the plate and collect the supernatant.

-

Enzyme Assay: To measure β-hexosaminidase (a marker for granule release), mix the supernatant with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide). Stop the reaction with a stop buffer.

-

Quantification: Measure the absorbance at 405 nm. To determine the total release, lyse a separate set of untreated cells with Triton X-100.

-

Data Analysis: Calculate the percentage of mediator release inhibition relative to the untreated, antigen-stimulated control.

Comparative Data Summary (Hypothetical)

The data generated from these experiments can be summarized for direct comparison with the parent compound.

| Parameter | Ketotifen (Reference) | This compound (Hypothetical Data) |

| H1 Receptor Ki (nM) | 0.1 - 1.0 | 5.5 |

| 5-HT2A Receptor Ki (nM) | > 1000 | 2.1 |

| H1 Functional Activity | Inverse Agonist (EC₅₀ = 5 nM) | Inverse Agonist (EC₅₀ = 25 nM) |

| Mast Cell Degranulation | 65% Inhibition @ 1 µM | 20% Inhibition @ 1 µM |

This hypothetical data suggests a compound that has lost some H1 potency and mast cell stabilizing activity but has gained significant 5-HT2A receptor affinity.

Conclusion

While the precise mechanism of action for this compound requires empirical validation, its structural relationship to Ketotifen provides a powerful starting point for investigation. The established dual-action profile of the parent compound—H1-receptor inverse agonism and mast cell stabilization—serves as a critical benchmark.[1][3] Preliminary indications of novel activity at the 5-HT2A receptor suggest that this derivative may possess a distinct pharmacological profile, potentially with different therapeutic applications.[7]

The experimental roadmap detailed in this guide provides a rigorous, step-by-step framework for drug development professionals to fully characterize this compound. By systematically assessing its receptor binding profile, functional activity, and effects on key allergic effector cells, researchers can build a comprehensive understanding of its mechanism of action, paving the way for targeted preclinical and clinical development.

References

- Patsnap Synapse. (2024-07-17). What is the mechanism of Ketotifen Fumarate?

- Wikipedia. (n.d.). Ketotifen.

- CareFirst Specialty Pharmacy. (2024-04-23). Ketotifen: Comprehensive Overview.

- Pharmacology of Ketotifen (Zaditen). (2025-01-20). Mechanism of action, Pharmacokinetics, Uses, Effects.

- Leurs, R., Church, M. K., & Taglialatela, M. (n.d.). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. PubMed.

- Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model. (2025-08-28). PubMed.

- Mizuguchi, H., et al. (2012). Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression. PubMed.

- Patsnap Synapse. (2024-06-21). What are H1 receptor inverse agonists and how do they work?

- Taylor & Francis. (n.d.). Ketotifen – Knowledge and References.

- Cosmetic Labs. (2025-12-29). Mast Cell Stabilization Testing for Anti-Inflammatory Cosmetics.

- Alonso, N., et al. (2019-01-11). Involvement of histamine H1 and H2 receptor inverse agonists in receptor´s crossregulation. CONICET.

- "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). (1989). PubMed.

- Expt 2- To determine anti-allergic activity by mast cell stabilization assay. (n.d.). Slideshare.

- Antiallergic activity by mast cell stabilization assay. (n.d.). Pharmacy Infoline.

- InvivoChem. (n.d.). Ketotifen Fumarate (HC-20511).

- PubChem. (n.d.). Ketotifen.

- Craps, L. P., & Ney, U. M. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. PubMed.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketotifen.

- Kanase, G. V., & Samant, M. D. (2022-05-01). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.

- Study of Antiallergic activity by mast cell stabilisation assay. (2022-01-13). YouTube.

- Kounis, N. G. (2013-10-25). Ketotifen in the management of chronic urticaria: resurrection of an old drug. PMC - PubMed Central.

- Practical 2 Mast Cell Stabilization Assay. (n.d.). Scribd.

- Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis. (1989). PubMed.

- Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. (n.d.). PubMed.

- Ketotifen. (n.d.). Wikipedia.

- Hussein Al Ali, S. H., et al. (n.d.). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. MDPI.

- US Patent for Optically active isomers of ketotifen and therapeutically active metabolites thereof. (n.d.). Google Patents.

- Oregon Association of Naturopathic Physicians. (2024-09-30). All About Ketotifen.

- WO Patent for Optically active isomers of ketotifen and therapeutically active metabolites thereof. (n.d.). Google Patents.

- LGC Standards. (n.d.). This compound.

- Hangzhou Keying Chem Co., Ltd. (n.d.). This compound 4673-38-5.

Sources

- 1. Ketotifen - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]

- 4. cfspharmacy.pharmacy [cfspharmacy.pharmacy]

- 5. Ketotifen in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. China this compound 4673-38-5 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]

- 8. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 10. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Ketotifen: current views on its mechanism of action and their therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

A Technical Guide to the Pharmacological Profile of 10-Deoxo-9,10-dehydro Ketotifen: A Framework for Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This technical guide addresses the pharmacological profile of 10-Deoxo-9,10-dehydro Ketotifen, a derivative and known impurity of the well-characterized anti-allergic drug, Ketotifen. It is imperative to state at the outset that publicly available, peer-reviewed literature detailing the specific pharmacological, pharmacokinetic, and pharmacodynamic properties of this compound is scarce. Therefore, this document serves a dual purpose: first, to provide a comprehensive overview of the known pharmacology of the parent compound, Ketotifen, as a foundational reference. Second, and more critically, to propose a structured, scientifically rigorous framework for the complete pharmacological characterization of this compound. This guide is designed to be a practical roadmap for researchers embarking on the investigation of this novel compound.

Part 1: The Pharmacological Landscape of Ketotifen: The Parental Bedrock

To understand the potential activities of this compound, a thorough understanding of its parent compound is essential. Ketotifen is a second-generation H1-antihistamine with potent mast cell stabilizing properties, widely used in the management of allergic conditions such as allergic conjunctivitis and bronchial asthma.[1][2][3]

Mechanism of Action: A Dual Modality

Ketotifen's therapeutic efficacy stems from a multi-faceted mechanism of action:

-

H1 Receptor Antagonism: Ketotifen is a potent, non-competitive antagonist of the histamine H1 receptor.[3] By blocking this receptor, it prevents histamine-induced symptoms such as vasodilation, increased vascular permeability, and sensory nerve stimulation, which are the hallmarks of an allergic response.[1]

-

Mast Cell Stabilization: A key feature of Ketotifen is its ability to stabilize mast cells, thereby inhibiting the release of a plethora of inflammatory mediators, including histamine, leukotrienes, and various cytokines.[1][2] This action is crucial in preventing the late-phase allergic reaction and underlying inflammation.

-

Anti-inflammatory Properties: Beyond its primary mechanisms, Ketotifen has been shown to inhibit the chemotaxis, activation, and degranulation of eosinophils, further contributing to its anti-inflammatory effects.[1]

Signaling Pathway of Ketotifen's Action

Caption: Proposed workflow for the in vitro characterization of this compound.

In Vivo Pharmacological Evaluation

Objective: To assess the efficacy of this compound in a preclinical model of allergic conjunctivitis.

Protocol:

-

Animal Model: Use a well-established model, such as actively sensitized guinea pigs or mice.

-

Sensitization: Sensitize the animals with an allergen (e.g., ovalbumin).

-

Compound Administration: Administer this compound (topically or systemically) at various doses prior to allergen challenge.

-

Allergen Challenge: Challenge the sensitized animals with the allergen in the eye.

-

Efficacy Evaluation: Score the clinical signs of allergic conjunctivitis (e.g., itching, redness, swelling) at different time points after the challenge.

-

Histological Analysis: Perform histological examination of the conjunctival tissue to assess inflammatory cell infiltration.

Pharmacokinetic Studies

Objective: To determine the key pharmacokinetic parameters of this compound.

Protocol:

-

Animal Model: Use a suitable animal model, such as rats or mice.

-

Compound Administration: Administer a single dose of this compound via intravenous and oral routes.

-

Blood Sampling: Collect blood samples at predetermined time points after administration.

-

Bioanalytical Method: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Part 4: Conclusion and Future Directions

While the pharmacological profile of this compound remains to be elucidated, its structural relationship to Ketotifen provides a strong rationale for its investigation as a potential anti-allergic agent. The proposed experimental framework in this guide offers a comprehensive approach to systematically characterize its receptor binding affinity, in vitro functional activity, in vivo efficacy, and pharmacokinetic properties. The insights gained from such studies will be crucial in determining the therapeutic potential of this novel derivative and its standing relative to its well-established parent compound. The scientific community is encouraged to undertake these investigations to fill the current knowledge gap and potentially uncover a new therapeutic agent for the management of allergic and inflammatory diseases.

References

- Grant, S. M., Goa, K. L., Fitton, A., & Sorkin, E. M. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412–448.

- Craps, L. P. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. Respiration; international review of thoracic diseases, 45(4), 411–421.

- Kharat, A. S., & Singh, P. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3827, Ketotifen. Retrieved from [Link]

- Hutt, V., Jaeger, H., & Salama, Z. (1992). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. Biopharmaceutics & drug disposition, 13(4), 255–262.

Sources

An In-Depth Technical Guide to the Characterization of 10-Deoxo-9,10-dehydro Ketotifen as a Putative 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 5-HT2A receptor, a pivotal G protein-coupled receptor (GPCR) in the central nervous system, is a key target for therapeutic intervention in a variety of neuropsychiatric disorders.[1][2] Antagonism of this receptor is a well-established mechanism for atypical antipsychotic drugs and a promising avenue for the treatment of conditions like depression and anxiety.[1] This guide focuses on 10-Deoxo-9,10-dehydro Ketotifen, a lesser-known analogue and reported impurity of Ketotifen, as a potential 5-HT2A receptor antagonist.[3][4] While direct pharmacological data on this specific compound is sparse, its structural similarity to Ketotifen, which possesses known serotonergic activity, suggests a compelling hypothesis for its interaction with the 5-HT2A receptor.[5][6] This document serves as a comprehensive technical framework for the systematic evaluation of this compound, from initial synthesis and characterization to in-depth in vitro and in vivo pharmacological profiling. We provide detailed, field-proven protocols and explain the causal reasoning behind experimental choices, ensuring a self-validating system for its characterization.

Introduction: The Scientific Rationale

The 5-HT2A receptor is predominantly coupled to the Gq/G11 signaling pathway.[1] Agonist binding initiates a cascade involving the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[1] This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[1] The therapeutic potential of targeting this receptor has driven significant research into the development of selective antagonists.[7]

Ketotifen, a well-established antihistamine, also exhibits antagonist activity at serotonin receptors.[5][6][8] Its chemical scaffold, a 4-piperidylidene derivative, is a privileged structure in serotonergic ligand design.[9] this compound, as a close structural analogue, presents an intriguing candidate for investigation. The removal of the ketone functional group and the introduction of a double bond at the 9,10-position may alter its electronic and conformational properties, potentially leading to a unique pharmacological profile with enhanced selectivity and potency for the 5-HT2A receptor.

This guide will delineate the necessary experimental journey to test this hypothesis, providing a roadmap for researchers to rigorously characterize this novel compound.

Synthesis and Characterization of this compound

While commercially available as a reference standard, understanding the synthesis of this compound is crucial for producing larger quantities for extensive pharmacological evaluation. The synthesis would likely start from Ketotifen or a late-stage intermediate. A plausible synthetic route could involve a reduction of the ketone at the 10-position, followed by dehydration to introduce the 9,10-double bond.

Hypothetical Synthetic Scheme:

Caption: Hypothetical two-step synthesis of this compound from Ketotifen.

Upon successful synthesis, rigorous characterization is paramount. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the new double bond.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

In Vitro Pharmacological Profiling: A Step-by-Step Approach

The cornerstone of characterizing a novel compound is a comprehensive in vitro analysis of its interaction with the target receptor. The following protocols are designed to provide a robust evaluation of this compound's affinity and functional activity at the human 5-HT2A receptor.

Radioligand Binding Assay: Quantifying Affinity

This assay determines the binding affinity (Ki) of the test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist.[1]

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Utilize commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[10]

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a well-characterized 5-HT2A antagonist radioligand such as [³H]Ketanserin at a concentration close to its Kd.

-

Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.[2]

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]Ketanserin, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled antagonist like Ketanserin). Incubate for 60 minutes at room temperature.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.[11]

-

Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Assessing Antagonist Potency

A calcium flux assay is a robust method to determine the functional potency (IC50) of a 5-HT2A receptor antagonist by measuring its ability to inhibit agonist-induced increases in intracellular calcium.[12][13]

Signaling Pathway:

Caption: 5-HT2A receptor Gq/11 signaling pathway leading to calcium release.

Detailed Protocol:

-

Cell Culture: Plate cells expressing the human 5-HT2A receptor (e.g., U2OS or CHO-K1) in black-walled, clear-bottom 96-well plates and grow to confluence.[13][14]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).[13]

-

Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

Antagonist Incubation: Add the different concentrations of the test compound to the cells and incubate for a predetermined period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader.[13]

-

Agonist Stimulation: Inject the agonist solution into the wells and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Pharmacological Data:

| Parameter | Hypothetical Value for this compound | Reference Compound (Ketanserin) |

| 5-HT2A Binding Affinity (Ki) | 5 - 20 nM | 1.1 nM[10] |

| 5-HT2A Functional Antagonism (IC50) | 10 - 50 nM | 5.7 nM[15] |

Note: These are hypothetical values based on known 5-HT2A antagonists and serve as a benchmark for experimental outcomes.

In Vivo Evaluation: Assessing Physiological Effects

Should the in vitro data demonstrate potent and selective 5-HT2A antagonism, in vivo studies in rodent models are the next logical step to assess the compound's physiological effects and therapeutic potential.

Head-Twitch Response (HTR) Model:

The head-twitch response in mice is a classic behavioral assay used to assess 5-HT2A receptor activation.[16] Antagonists of the 5-HT2A receptor are expected to block the HTR induced by 5-HT2A agonists like DOI.

Experimental Protocol:

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Agonist Challenge: After a suitable pretreatment time, administer a 5-HT2A agonist such as DOI.

-

Behavioral Observation: Observe the mice for a set period (e.g., 30 minutes) and count the number of head twitches.

-

Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group. A significant reduction in HTR indicates 5-HT2A antagonist activity in vivo.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of this compound as a novel 5-HT2A receptor antagonist. By following the detailed protocols for synthesis, in vitro binding and functional assays, and in vivo behavioral models, researchers can rigorously test the hypothesis that this compound possesses significant 5-HT2A antagonist activity. The insights gained from these studies will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of 4-piperidylidene derivatives as serotonergic ligands. Positive findings would warrant further investigation into its selectivity profile against other receptors, pharmacokinetic properties, and potential therapeutic applications in neuropsychiatric disorders.

References

-

BioAscent. (n.d.). Characterising the Complex Pharmacology of 5-HT2 Receptor Ligand Activity at the 5-HT2A Receptor Using Label-Free and Fluorescent Technologies. Retrieved from [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

-

Chambers, J. J., et al. (2001). Synthesis and pharmacological characterization of a series of geometrically constrained 5-HT(2A/2C) receptor ligands. PubMed. Retrieved from [Link]

- Gant, T. G., et al. (2006). Optically active isomers of ketotifen and therapeutically active metabolites thereof. U.S. Patent No. 7,872,025 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

- Gant, T. G., et al. (2001). Optically active isomers of ketotifen and therapeutically active metabolites thereof. World Intellectual Property Organization.

-

van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]

-

Polívka, Z., et al. (1989). 4H-Benzo(4,5)cyclohepta(1,2-b)thiophenes and 9,10-dihydro derivatives-sulfonium analogues of pizotifen and ketotifen; chirality of ketotifen; synthesis of the 2-bromo derivative of ketotifen. Collection of Czechoslovak Chemical Communications, 54(9), 2443-2469. Retrieved from [Link]

-

Smith, R. L., et al. (2009). Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. Psychopharmacology, 202(1-3), 337-346. Retrieved from [Link]

-

Yadav, P. N., et al. (2011). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 79(4), 745-753. Retrieved from [Link]

-

Canal, C. E., et al. (2013). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 4(1), 149-158. Retrieved from [Link]

-

Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Willins, D. L., et al. (1998). Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo. Annals of the New York Academy of Sciences, 861, 199-204. Retrieved from [Link]

-

Gonzalez-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences, 9, 79-99. Retrieved from [Link]

-